Sub-Nanomolar Binding Affinity vs. BAY 36-7620 and CPCCOEt
JNJ16259685 demonstrates a sub-nanomolar binding affinity (Ki) for the rat mGlu1a receptor. This is in stark contrast to the functional potencies (IC₅₀) of the early-generation non-competitive antagonists CPCCOEt and BAY 36-7620 in human mGlu1a Ca²⁺ mobilization assays. [1] The difference in target engagement is over 50,000-fold. [2]
| Evidence Dimension | Target Binding Affinity / Functional Potency |
|---|---|
| Target Compound Data | Ki = 0.34 ± 0.20 nM |
| Comparator Or Baseline | CPCCOEt (IC₅₀ = 17,800 ± 10,300 nM) / BAY 36-7620 (IC₅₀ = 161 ± 38 nM) |
| Quantified Difference | JNJ16259685 exhibits ~52,000-fold higher affinity than CPCCOEt and ~470-fold higher affinity than BAY 36-7620 based on the reported Ki and IC₅₀ values. |
| Conditions | [³H]R214127 radioligand binding to rat mGlu1a membranes (JNJ16259685) vs. Glutamate-induced Ca²⁺ mobilization at human mGlu1a (CPCCOEt, BAY 36-7620) |
Why This Matters
This massive difference in potency dictates that CPCCOEt and BAY 36-7620 are unsuitable for studies requiring robust, near-complete mGlu1 blockade, especially in vivo, making JNJ16259685 the essential high-affinity tool.
- [1] Glpbio. JNJ 16259685 Product Page. CAS 409345-29-5. View Source
- [2] Lavreysen H, Wouters R, Bischoff F, Nóbrega Pereira S, Langlois X, Blokland S, Somers M, Dillen L, Lesage AS. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology. 2004 Dec;47(7):961-72. View Source
